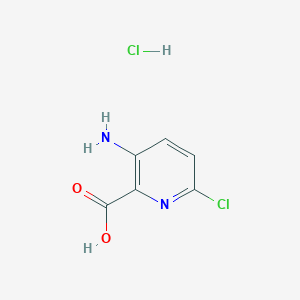

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-6-chloropyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2.ClH/c7-4-2-1-3(8)5(9-4)6(10)11;/h1-2H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRRURQFMSIEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(=O)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride (CAS Number: 1112213-20-3), a pivotal chemical scaffold in the rapidly evolving field of targeted protein degradation (TPD). With the advent of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the demand for versatile and functionalized building blocks has surged. This guide will delve into the synthesis, chemical properties, analytical characterization, and, most importantly, the application of this compound in the design and development of next-generation protein degraders. By offering a detailed examination of its role in constructing bifunctional molecules that hijack the ubiquitin-proteasome system, this document aims to serve as an essential resource for researchers and drug development professionals dedicated to advancing the frontiers of medicine.

Introduction: The Dawn of a New Therapeutic Paradigm

The principle of targeted protein degradation (TPD) represents a paradigm shift in drug discovery. Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein to modulate its function, TPD aims to eliminate the entire protein from the cellular environment. This is achieved by co-opting the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS). Two of the most promising TPD strategies are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. Molecular glues, on the other hand, are smaller molecules that induce a neomorphic interaction between an E3 ligase and a target protein, leading to the same degradation outcome.

The success of these approaches is heavily reliant on the availability of a diverse chemical toolbox of building blocks that allow for the systematic and efficient synthesis of libraries of degraders for optimization. This compound has emerged as a valuable scaffold in this context, offering a unique combination of functional groups that facilitate its incorporation into these complex molecules.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical building block is paramount for its effective and safe handling in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1112213-20-3 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 209.03 g/mol | [1][2] |

| IUPAC Name | 3-amino-6-chloropyridine-2-carboxylic acid;hydrochloride | [2] |

| Synonyms | 3-Amino-6-chloropicolinic acid hydrochloride | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF | General chemical knowledge |

| Storage | Store at 2-8°C | [1] |

Safety and Handling

Based on available safety data sheets (SDS), this compound is classified with the hazard code Xi, indicating it is an irritant.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

In case of exposure, it is crucial to seek immediate medical attention and consult the material's SDS for detailed first-aid measures.

Synthesis and Chemical Reactivity

A general conceptual pathway for the synthesis of the parent compound, 3-Amino-6-chloropyridine-2-carboxylic acid, is outlined below. The final hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

References

A Comprehensive Technical Guide to the Synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride

Abstract

This technical guide provides an in-depth exploration of a robust and reproducible synthesis pathway for 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride (CAS No: 1112213-20-3), a key building block in modern drug discovery and development.[1][2] This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will dissect a validated synthetic route, focusing on the critical transformation of a nitro-substituted precursor via catalytic hydrogenation. The causality behind experimental choices, detailed step-by-step protocols, and methods for in-process validation are elucidated to ensure scientific integrity and successful replication.

Introduction and Strategic Overview

3-Amino-6-chloropyridine-2-carboxylic acid, also known as 3-amino-6-chloropicolinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry.[3] Its unique arrangement of chloro, amino, and carboxylic acid functional groups on the pyridine scaffold makes it a versatile synthon for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.

The synthesis strategy outlined in this guide centers on a key late-stage reduction of a nitro intermediate. This approach is advantageous as the electron-withdrawing nitro group facilitates certain synthetic transformations earlier in the sequence, and its clean, high-yielding reduction to the desired amine is a well-established and reliable process.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 3-nitro-6-chloropyridine-2-carboxylic acid as the immediate and crucial precursor. The hydrochloride salt is formed in the final step by a simple acid-base reaction. The synthesis of the nitro-precursor itself is predicated on established pyridine chemistry, beginning with more fundamental building blocks.

Caption: Retrosynthetic pathway for the target compound.

The Core Synthesis Pathway: A Two-Stage Approach

The synthesis is logically divided into two primary stages: the preparation of the key nitro-acid intermediate and its subsequent reduction to the final product.

Stage 1: Synthesis of 3-Nitro-6-chloropyridine-2-carboxylic acid (Proposed)

The synthesis of this key intermediate is a critical step that leverages fundamental principles of electrophilic aromatic substitution on a pyridine ring.

-

Reaction Principle: The starting material, 6-chloropyridine-2-carboxylic acid, is subjected to nitration. The pyridine ring is inherently electron-deficient, making nitration challenging. However, the existing substituents direct the incoming electrophile. The carboxylic acid is a meta-director, and the chlorine is an ortho-, para-director. Both groups deactivate the ring, but their combined influence favors the introduction of the nitro group at the C-3 position.

-

Expert Insight: The choice of nitrating agent is critical. A potent system, such as a mixture of fuming nitric acid and oleum (sulfuric acid containing SO₃), is required to generate a high concentration of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the pyridine ring.[4]

Stage 2: Synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid and its Hydrochloride Salt

This stage involves the core transformation: the selective reduction of the aromatic nitro group, followed by salt formation.

Caption: Overall two-stage synthesis pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.

Key Transformation: Catalytic Hydrogenation of 3-Nitro-6-chloropyridine-2-carboxylic acid

This procedure details the reduction of the nitro group, a critical and high-yielding step in the sequence. The methodology is adapted from established procedures for the reduction of similar nitro-aromatic carboxylic acids.[5]

-

Expertise & Causality: Catalytic transfer hydrogenation or direct hydrogenation with H₂ gas are premier methods for reducing nitro groups without affecting other sensitive functionalities like halogens or carboxylic acids.[6] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of removal by filtration.[7] The reaction is performed in a protic solvent like water or methanol to facilitate hydrogen transfer. The addition of a base, such as sodium bicarbonate, converts the carboxylic acid to its more soluble carboxylate salt, which can improve reaction kinetics.[5]

Caption: Step-by-step workflow for the catalytic hydrogenation.

-

Vessel Preparation: To a suitable hydrogenation vessel, charge 3-nitro-6-chloropyridine-2-carboxylic acid (1.0 eq).

-

Solvent and Base Addition: Add deionized water (approx. 10 mL per gram of starting material) followed by sodium bicarbonate (1.0 eq). Stir until all solids are dissolved.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material) as a slurry in water.

-

Trustworthiness Note: The catalyst should be handled with care, as dry Pd/C can be pyrophoric. Using a wet catalyst or preparing a slurry is standard safe practice.

-

-

Hydrogenation: Seal the reaction vessel. Purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen (typically 45-50 PSI) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For analytical confirmation, a small aliquot can be filtered and analyzed by TLC or LCMS to confirm the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

Workup and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional deionized water.

-

Precipitation: Transfer the clear filtrate to a new flask and cool in an ice bath. Slowly add 1N hydrochloric acid dropwise with stirring to adjust the pH to approximately 3-4. A precipitate will form.[8]

-

Collection: Continue stirring the cold suspension for 30 minutes to ensure complete precipitation. Collect the resulting solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to yield 3-Amino-6-chloropyridine-2-carboxylic acid as a solid.

Final Step: Formation of the Hydrochloride Salt

-

Expertise & Causality: The conversion to a hydrochloride salt is a standard procedure to enhance the stability and aqueous solubility of amine-containing compounds. This is achieved by protonating the basic amino group with a strong acid. Using a non-aqueous solvent system ensures the salt precipitates cleanly.

-

Suspension: Suspend the dried 3-Amino-6-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 20 mL per gram).[9]

-

Acidification: Cool the suspension in an ice bath. Add thionyl chloride (1.0 eq) dropwise.[9] Alternatively, a solution of HCl in a compatible solvent like diethyl ether or isopropanol can be used.

-

Mechanistic Note: Thionyl chloride reacts with methanol to generate HCl in situ, providing a convenient anhydrous source of the acid.

-

-

Reaction and Isolation: Stir the resulting solution or suspension at room temperature. The hydrochloride salt will often precipitate directly. If the product remains in solution, the solvent can be removed in vacuo to yield the desired salt.

-

Purification: The crude salt can be triturated with cold diethyl ether, filtered, and dried under vacuum to yield this compound as a stable, crystalline solid.

Data Summary and Characterization

The successful synthesis should be validated by appropriate analytical techniques at each stage.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Key Characterization Methods |

| 3-Amino-6-chloropyridine-2-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | Off-white to beige solid | ¹H NMR, ¹³C NMR, LCMS, Melting Point |

| This compound | C₆H₆Cl₂N₂O₂ | 209.03 | [2][3] | White to off-white solid |

Safety and Handling

-

Nitro Compounds: Aromatic nitro compounds are potentially energetic and should be handled with care. Avoid excessive heat or shock.

-

Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory, using appropriate equipment and grounding to prevent static discharge.

-

Reagents: Handle strong acids (oleum, HCl) and thionyl chloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a fume hood.

-

Catalyst: Palladium on carbon is flammable, especially when dry. Handle as a wet paste or slurry whenever possible.

References

- 1. CAS#:1112213-20-3 | this compound | Chemsrc [chemsrc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. utdr.utoledo.edu [utdr.utoledo.edu]

The Strategic Role of 3-Amino-6-chloropyridine-2-carboxylic Acid Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Among these, the pyridine core, a ubiquitous motif in FDA-approved drugs, continues to provide a fertile ground for innovation.[1] This guide delves into the technical intricacies and strategic applications of a particularly valuable derivative: 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride . While seemingly a simple molecule, its unique arrangement of functional groups—an amino group, a carboxylic acid, and a reactive chlorine atom on a pyridine ring—renders it a powerful and highly sought-after building block in the synthesis of complex, biologically active compounds. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its properties, synthesis, and, most importantly, its pivotal role in the construction of cutting-edge therapeutics, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. This compound is a stable, crystalline solid, the key features of which are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H6Cl2N2O2 | [2] |

| Molecular Weight | 209.03 g/mol | [2] |

| CAS Number | 1112213-20-3 | [3][4] |

| Appearance | White to light-yellow crystalline powder | |

| Solubility | Soluble in polar solvents like water and ethanol | |

| Storage | Room temperature | [4] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain reaction conditions. The parent compound, 3-Amino-6-chloropyridine-2-carboxylic acid, is also commercially available and may be preferred for reactions sensitive to the presence of HCl.[2]

Synthesis of the Core Scaffold: A Practical Approach

A related synthesis of 3-aminopyridine-2-carboxylic acid from 3-nitropyridine-2-carboxylic acid has been reported and provides a basis for a potential laboratory-scale preparation.[5]

Illustrative Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

The Cornerstone of Bioactive Molecules: Medicinal Chemistry Applications

The strategic value of this compound lies in its trifunctional nature, which allows for sequential and regioselective modifications. This versatility has led to its emergence as a key building block in two of the most exciting areas of modern drug discovery: kinase inhibitors and PROTACs.

A Scaffold for Kinase Inhibitors: Targeting Hematopoietic Progenitor Kinase 1 (HPK1)

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Hematopoietic Progenitor Kinase 1 (HPK1) has been identified as a promising target for cancer immunotherapy due to its role as a negative regulator of T-cell activation.[6] The 3-aminopyridine-2-carboxamide scaffold, directly derived from our title compound, has been shown to be a potent hinge-binding motif for many kinases, including HPK1.

The synthesis of these inhibitors typically involves an amide coupling reaction between the carboxylic acid of the pyridine scaffold and a suitable amine-containing fragment. This reaction is fundamental to the construction of a diverse library of potential inhibitors.

Caption: General workflow for synthesizing HPK1 inhibitors.

A LYNCHPIN IN PROTEIN DEGRADATION: THE RISE OF PROTACS

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[7] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[7] this compound is increasingly being recognized as a "Protein Degrader Building Block" due to its utility in constructing these complex molecules.[4]

The carboxylic acid and amino groups of the scaffold provide convenient handles for the attachment of the E3 ligase ligand and the target protein ligand, respectively, via the formation of stable amide bonds. The chloro group offers a site for further modification, such as the introduction of the linker, through nucleophilic substitution or cross-coupling reactions.

Caption: Conceptual assembly of a PROTAC molecule.

Experimental Protocols: A Guide to Practice

The following protocols are provided as a guide for the practical application of this compound in a research setting. These are generalized procedures and may require optimization for specific substrates.

General Protocol for Amide Bond Formation

The coupling of the carboxylic acid group with an amine is a critical step in the synthesis of both kinase inhibitors and PROTACs. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization.[8]

Materials:

-

This compound

-

Amine of interest (1.1 equivalents)

-

HATU (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add DIPEA (3.0 equivalents) and stir at room temperature for 10 minutes.

-

Add HATU (1.2 equivalents) to the solution and stir for another 15 minutes at room temperature.

-

Add the amine of interest (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality of Experimental Choices:

-

DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt and the carboxylic acid, as well as to facilitate the amide coupling reaction without competing as a nucleophile.

-

HATU: This coupling reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

-

DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction.

-

Aqueous Workup: The washing steps are crucial to remove unreacted reagents, byproducts (such as the urea byproduct from HATU), and the DMF solvent.

Representative Data for Biological Activity

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its strategic combination of functional groups provides a robust platform for the synthesis of complex and potent bioactive molecules. The applications in the development of kinase inhibitors and PROTACs highlight its relevance in addressing challenging therapeutic targets. As our understanding of disease biology deepens and the demand for novel therapeutic modalities grows, the strategic deployment of such privileged scaffolds will undoubtedly continue to be a cornerstone of successful drug discovery programs. The continued exploration of the chemical space accessible from this starting material is likely to yield the next generation of innovative medicines.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. This compound | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:1112213-20-3 | this compound | Chemsrc [chemsrc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. growingscience.com [growingscience.com]

Spectroscopic Profile of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the predicted and theoretical spectroscopic data for 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride, a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document synthesizes data from structurally similar compounds and computational predictions to offer a robust analytical framework for researchers. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing predicted data, detailed interpretations, and methodologies for analysis.

Introduction

This compound is a substituted picolinic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the aminopyridine core, are prevalent in a wide array of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in synthetic processes.

Due to the current lack of available experimental spectroscopic data for this specific hydrochloride salt, this guide has been developed to provide a detailed, predictive analysis. By leveraging established spectroscopic principles and data from closely related analogs, we present a scientifically grounded estimation of its spectral characteristics. This approach allows for the confident, albeit provisional, identification of the compound and provides a strong foundation for future experimental verification.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound is fundamental to interpreting its spectroscopic data. The presence of a substituted pyridine ring, an amino group, a carboxylic acid, and a chlorine atom, along with its formulation as a hydrochloride salt, dictates its electronic and vibrational properties.

structural elucidation of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique approach for the unambiguous (C₆H₆Cl₂N₂O₂). The methodologies detailed herein are designed for researchers, analytical chemists, and drug development professionals who require robust and verifiable structural data. This document moves beyond rote protocols, focusing on the strategic integration of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Crystallography. Each step is presented as a component of a self-validating analytical workflow, emphasizing the causality behind experimental choices to ensure the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Imperative for Unambiguous Characterization

3-Amino-6-chloropyridine-2-carboxylic acid is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecular scaffolds necessitates an absolute and verified understanding of its structure. The presence of multiple reactive functional groups—an amine, a carboxylic acid, and a halogen on a pyridine core—creates potential for isomerism. Therefore, rigorous structural elucidation is not merely an academic exercise but a critical prerequisite for its application in any synthetic campaign, ensuring reproducibility, patentability, and regulatory compliance.

This guide presents an integrated analytical strategy to confirm the molecular structure of its hydrochloride salt, whose physicochemical properties are cataloged in public databases.[1][2][3][4] The workflow is designed to systematically assemble a complete structural picture, with each technique providing orthogonal data that corroborates the findings of the others.

The Elucidation Workflow: A Strategic Overview

The structural elucidation process is a logical progression from broad molecular properties to fine atomic-level details. Our approach begins with determining the molecular formula and identifying functional groups, then proceeds to map the precise connectivity of the atomic framework, and culminates in the absolute confirmation of the three-dimensional structure.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: The first step is to verify the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass techniques as it provides mass accuracy in the low ppm range, allowing for the confident determination of the elemental formula. We choose Electrospray Ionization (ESI) in positive mode, as the pyridine nitrogen is readily protonated, making it ideal for generating gas-phase ions.

The target molecule is the free base, 3-amino-6-chloropyridine-2-carboxylic acid (C₆H₅ClN₂O₂), as the hydrochloride salt will dissociate in solution. The presence of a chlorine atom provides a highly diagnostic isotopic signature. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (~3:1), we expect to see two molecular ion peaks separated by approximately 2 Da, with a corresponding intensity ratio of 3:1.[5][6] This pattern is a crucial validation point.

Data Presentation: Expected Ions

| Ion | Formula | Calculated m/z ([M+H]⁺) | Isotopic Signature |

| Primary Ion | [C₆H₆³⁵ClN₂O₂]⁺ | 173.0112 | ~75% Relative Abundance |

| Isotope Ion | [C₆H₆³⁷ClN₂O₂]⁺ | 175.0083 | ~25% Relative Abundance |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The acid ensures efficient protonation.

-

Instrumentation: Use a time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/Hr

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform an internal calibration using a known reference standard to ensure high mass accuracy.

-

Analysis: Extract the masses for the molecular ion cluster and compare the measured m/z and isotopic ratio to the theoretical values.

FTIR Spectroscopy: A Fingerprint of Functionality

Expertise & Causality: FTIR spectroscopy provides rapid confirmation of the key functional groups predicted by the proposed structure. This technique is confirmatory rather than definitive for the substitution pattern but is essential for verifying the presence of the carboxylic acid and primary amine moieties. We employ an Attenuated Total Reflectance (ATR) accessory for rapid analysis of the solid sample with minimal preparation.

Data Presentation: Characteristic Vibrational Modes

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid (O-H) | 3300 - 2500 (broad) | Stretching |

| Amine (N-H) | 3400 - 3300 (two bands) | Asymmetric & Symmetric Stretching |

| Carboxylic Acid (C=O) | 1720 - 1680 | Stretching |

| Pyridine Ring (C=N, C=C) | 1600 - 1450 | Ring Stretching |

| C-Cl | 800 - 600 | Stretching |

Reference literature suggests that for pyridine carboxylic acids, intramolecular hydrogen bonding can influence band positions.[7][8]

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (1-2 mg) of the dry hydrochloride salt powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

-

Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the characteristic absorption bands corresponding to the expected functional groups.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms. A suite of 1D and 2D NMR experiments is required to solve this structure unambiguously. The choice of a deuterated solvent is critical; DMSO-d₆ is ideal as it will solubilize the salt and allow for the observation of exchangeable protons from the amine and carboxylic acid groups.[9]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.

¹H NMR Spectroscopy: Proton Environments

Analysis: The structure has two aromatic protons on the pyridine ring. Given their positions (C4 and C5), they are adjacent and should appear as two distinct doublets due to mutual spin-spin coupling. The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and will likely appear as broad singlets. The hydrochloride will protonate the most basic site, the pyridine nitrogen, and this N-H proton may also be observable.

¹³C NMR Spectroscopy: The Carbon Backbone

Analysis: The molecule has six unique carbon atoms in the pyridine ring, which should result in six distinct signals in the ¹³C spectrum. The carbons directly attached to electronegative atoms (N, Cl, O) will be deshielded and appear at higher chemical shifts (downfield).[10] Carbons C2, C3, and C6, which bear substituents, are quaternary and will typically show weaker signal intensity compared to the protonated carbons (C4, C5).

2D NMR: Connecting the Pieces

Causality: While 1D NMR suggests the components, 2D NMR provides the proof of connectivity.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, its primary purpose is to confirm the adjacency of the two aromatic protons by showing a cross-peak between their signals.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly bonded to. It will definitively link the ¹H signals for H4 and H5 to the ¹³C signals for C4 and C5.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for this structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. By analyzing these long-range correlations, we can piece the entire puzzle together, definitively placing the substituents on the correct carbons.[9]

Caption: Key 2D NMR correlations for structural confirmation.

Integrated Analysis:

-

Use HSQC to assign C4 and C5 based on their attached protons (H4, H5).

-

In the HMBC spectrum, look at the correlations from H4. It should correlate to the quaternary carbons C2, C3, and C6.

-

Similarly, H5 will correlate to C3 and C6.

-

The observation of these specific correlations provides undeniable proof of the 3-amino, 6-chloro, 2-carboxylic acid substitution pattern. For example, a correlation from H5 to the carbon bearing the chlorine (C6) confirms the C6 position of the halogen.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

| Nucleus | Predicted δ (ppm) | Multiplicity | Key HMBC Correlations (from H) |

| ¹H NMR | |||

| H4 | 7.0 - 7.5 | d | C2, C3, C5, C6 |

| H5 | 7.8 - 8.2 | d | C3, C4, C6 |

| -NH₂ | 5.0 - 6.0 | br s | C2, C3, C4 |

| -COOH | 12.0 - 14.0 | br s | C2, C3 |

| ¹³C NMR | |||

| C2 | 165 - 170 | Quaternary | |

| C3 | 145 - 150 | Quaternary | |

| C4 | 115 - 120 | CH | |

| C5 | 135 - 140 | CH | |

| C6 | 150 - 155 | Quaternary |

X-ray Crystallography: The Definitive Proof

Trustworthiness: While the combination of MS and advanced NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including bond lengths, angles, and solid-state conformation.[11] It is the gold standard for structural validation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals must be grown. This is often the most challenging step. Slow evaporation of a solvent in which the compound has moderate solubility (e.g., ethanol/water mixtures) is a common starting point.

-

Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. A diffractometer using monochromatic X-ray radiation (e.g., Mo Kα) is used to collect a full sphere of diffraction data as the crystal is rotated.[11][12]

-

Structure Solution & Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final atomic model.

-

Analysis: The final model provides a 3D representation of the molecule, confirming the connectivity and substitution pattern established by NMR with absolute certainty.

Conclusion: A Synthesis of Evidence

The is achieved not by a single technique, but by the logical and systematic integration of multiple, orthogonal analytical methods. The workflow presented in this guide—beginning with HRMS to establish the molecular formula, followed by FTIR to confirm functional groups, and culminating in a suite of advanced NMR experiments to map the atomic connectivity—constitutes a robust, self-validating system. Each piece of data reinforces the others, leading to an unassailable structural assignment. For absolute confirmation, particularly for regulatory filings or patent applications, single-crystal X-ray crystallography serves as the final arbiter. By following this comprehensive strategy, researchers can proceed with full confidence in the identity and integrity of this valuable chemical building block.

References

- 1. This compound | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-6-chloropyridine-2-carboxylic acid | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS#:1112213-20-3 | this compound | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride as a Linker for Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride as a novel linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). While direct literature precedent for this specific molecule in published PROTACs is emerging, its bifunctional nature—possessing a carboxylic acid and an amino group on a semi-rigid pyridine core—presents a compelling scaffold for the rational design of protein degraders. These notes offer a framework for its strategic incorporation, detailing synthetic protocols, design considerations, and methods for the biological evaluation of the resulting degraders.

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2]

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4] An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[5]

Scientific Rationale for Employing this compound

The structural features of this compound offer several potential advantages for its use as a PROTAC linker building block:

-

Bifunctional Handles for Versatile Synthesis: The presence of both a carboxylic acid and an amino group allows for directional and stepwise amide bond formation, enabling the controlled and modular assembly of the final PROTAC molecule.[6]

-

Semi-Rigid Pyridine Core: Unlike flexible alkyl or PEG linkers, the pyridine ring introduces a degree of rigidity.[7] This can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and enhancing degradation potency.[7]

-

Modulation of Physicochemical Properties: The inclusion of a heterocyclic aromatic ring can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility.[8]

-

Synthetic Tractability: As a commercially available building block, it provides a readily accessible starting point for linker synthesis and PROTAC development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂O₂ | [4] |

| Molecular Weight | 209.03 g/mol | [4] |

| IUPAC Name | 3-amino-6-chloropyridine-2-carboxylic acid;hydrochloride | [4] |

| CAS Number | 1112213-20-3 | [4] |

Strategic Synthesis of PROTACs using the Pyridine-Based Linker

The synthesis of a PROTAC incorporating this compound can be envisioned through a modular, two-directional approach. The choice of which functional group to react first (the amine or the carboxylic acid) will depend on the available functional handles on the POI and E3 ligase ligands and the overall synthetic strategy.

Below is a generalized, exemplary protocol for the sequential amide coupling reactions.

Visualizing the Synthetic Workflow

Caption: A generalized two-step workflow for PROTAC synthesis.

Detailed Experimental Protocols

Protocol 1: First Amide Coupling (Carboxylic Acid Activation)

This protocol details the coupling of the carboxylic acid moiety of the linker to an amine-functionalized ligand (either for the POI or E3 ligase).

Materials:

-

This compound

-

Amine-functionalized ligand (e.g., pomalidomide derivative, VHL ligand derivative, or POI ligand) (1.0 eq)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)[9]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[9]

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reaction glassware

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and the carboxylic acid. Stir for 10 minutes at room temperature.

-

Add HATU (1.2 eq) to the solution and stir for an additional 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized ligand (1.0 eq) in a minimal amount of anhydrous DMF.

-

Slowly add the solution of the amine-functionalized ligand to the activated linker mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the mono-conjugated intermediate.

Self-Validation:

-

LC-MS: Monitor the disappearance of the amine-functionalized ligand and the appearance of a new peak corresponding to the mass of the desired product.

-

¹H NMR: Confirm the presence of signals corresponding to both the linker and the coupled ligand.

Protocol 2: Second Amide Coupling (Amine Acylation)

This protocol describes the coupling of the remaining amino group on the linker-ligand intermediate to a second ligand containing a carboxylic acid.

Materials:

-

Purified intermediate from Protocol 1 (1.0 eq)

-

Carboxylic acid-functionalized ligand (e.g., POI ligand or E3 ligase ligand) (1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.5 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Inert atmosphere

-

Standard reaction glassware

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.1 eq) in anhydrous DMF.

-

Add EDC (1.5 eq) and HOBt (1.5 eq) to the solution and stir for 30 minutes at room temperature to form the active ester.

-

In a separate flask, dissolve the purified intermediate from Protocol 1 (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).

-

Slowly add the solution of the intermediate to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

-

Work-up the reaction as described in Protocol 1 (steps 7-9).

-

Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve >95% purity for biological testing.

Self-Validation:

-

LC-MS: Confirm the formation of the final PROTAC with the expected molecular weight.

-

HRMS (High-Resolution Mass Spectrometry): Obtain an accurate mass measurement to confirm the elemental composition.

-

¹H and ¹³C NMR: Characterize the final structure and confirm the presence of all components.

Biological Evaluation of the Final PROTAC

Once the purified PROTAC is obtained, a series of biological assays are required to validate its function.

Visualizing the Biological Evaluation Workflow

Caption: Key assays for evaluating PROTAC efficacy.

Protocol 3: Western Blot for Target Protein Degradation

Materials:

-

Relevant cell line expressing the POI

-

Purified PROTAC compound

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them.

-

Quantify total protein concentration using a BCA assay to ensure equal loading.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibodies against the POI and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the extent of protein degradation.

Data Analysis:

-

Calculate the percentage of remaining POI relative to the vehicle control, normalized to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Concluding Remarks and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of novel PROTACs. Its inherent bifunctionality and semi-rigid core provide a unique scaffold for linker design, potentially offering advantages in optimizing ternary complex formation and improving the pharmacological properties of the resulting degraders. The protocols outlined in this guide, based on well-established amide coupling chemistries, provide a robust starting point for researchers to incorporate this linker into their PROTAC development programs. Empirical validation through the synthesis and biological evaluation of a library of PROTACs with varying attachment points and linker lengths will be crucial to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this novel linker.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Armamentarium for Targeted Protein Degradation with Novel Building Blocks

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors.[1][2] This approach utilizes the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3] At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a POI and an E3 ubiquitin ligase.[4][5][6] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

The efficacy of a PROTAC is critically dependent on its constituent parts: a ligand for the POI, a linker, and a ligand for an E3 ligase.[6] While significant efforts have focused on developing diverse POI ligands and optimizing linkers, the repertoire of widely used E3 ligase ligands has been largely dominated by derivatives of thalidomide and its analogues (immunomodulatory imide drugs or IMiDs), which recruit the Cereblon (CRBN) E3 ligase.[2][4][7] Although effective, these canonical CRBN ligands can present challenges, including inherent instability and the degradation of off-target neosubstrates.[8]

To overcome these limitations and expand the chemical space for TPD, there is a pressing need for novel, non-canonical E3 ligase ligands with improved physicochemical and pharmacological properties. This application note describes the utility of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride as a versatile chemical building block for the synthesis of a new class of CRBN ligands. By moving away from the traditional phthalimide scaffold, this precursor enables the creation of PROTACs with potentially enhanced selectivity, stability, and novel intellectual property positioning.

This guide provides a comprehensive overview of the synthesis of a novel CRBN ligand derived from this compound, its incorporation into a PROTAC, and detailed protocols for the biochemical and cellular characterization of the resulting degrader.

Part 1: Synthesis of a Novel CRBN Ligand and PROTAC

The synthesis of a potent and selective PROTAC begins with the strategic construction of its core components. Here, we outline a representative synthetic route starting from this compound to generate a novel CRBN ligand, which is then coupled to a POI ligand via a suitable linker.

Conceptual Synthetic Workflow

The overall strategy involves a two-stage process: 1) Synthesis of the novel CRBN ligand, and 2) Coupling of the CRBN ligand to the POI ligand-linker fragment.

Protocol 1: Synthesis of Novel Pyridine-Based CRBN Ligand

This protocol describes the amide bond formation between 3-Amino-6-chloropyridine-2-carboxylic acid and 3-aminopiperidine-2,6-dione, the core of many CRBN ligands.[6]

Materials:

-

This compound

-

3-aminopiperidine-2,6-dione hydrochloride[9]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the novel pyridine-based CRBN ligand.

Causality Behind Experimental Choices:

-

EDC/HOBt: This combination is a classic and effective method for activating carboxylic acids to form amide bonds, minimizing side reactions.

-

DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salts and facilitate the coupling reaction without competing in the amide formation.

-

Anhydrous Solvents: The use of anhydrous DMF is crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired product.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol details the coupling of the newly synthesized CRBN ligand to a pre-functionalized POI ligand bearing a terminal amine on the linker.

Materials:

-

Novel Pyridine-based CRBN Ligand (from Protocol 1)

-

POI Ligand with Linker-Amine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the novel pyridine-based CRBN ligand (1.0 eq) and the POI ligand with a linker-amine (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude reaction mixture can be directly purified by reverse-phase HPLC to obtain the final PROTAC molecule.

Causality Behind Experimental Choices:

-

HATU: A highly efficient coupling reagent for forming amide bonds, particularly useful for more challenging couplings where EDC/HOBt might be less effective.

-

Direct Purification by HPLC: For small-scale synthesis typical in early-stage drug discovery, direct purification of the reaction mixture by HPLC is often the most efficient method to obtain a highly pure final compound for biological testing.[10]

Part 2: Biochemical Characterization of the Novel PROTAC

Once the novel PROTAC has been synthesized and purified, its biochemical activity must be validated. The key initial step in the PROTAC mechanism of action is the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]

Biochemical Characterization Workflow

Protocol 3: Ternary Complex Formation Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a widely used technique to measure the binding events in solution, making it suitable for characterizing ternary complex formation.[8][13]

Materials:

-

Purified recombinant POI

-

Purified recombinant CRBN/DDB1 complex

-

Fluorescently labeled tracer ligand for the POI

-

Novel PROTAC

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

-

384-well black plates

Procedure:

-

Binary Binding (PROTAC to CRBN):

-

In a 384-well plate, add a fixed concentration of a fluorescently labeled CRBN ligand (e.g., FAM-pomalidomide).

-

Add increasing concentrations of the novel PROTAC.

-

Add a fixed concentration of the CRBN/DDB1 complex.

-

Incubate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand and binding of the novel PROTAC.

-

-

Ternary Complex Formation:

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled tracer for the POI.

-

Add a fixed, saturating concentration of the novel PROTAC.

-

Add increasing concentrations of the CRBN/DDB1 complex.

-

Add a fixed concentration of the POI.

-

Incubate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization. An increase in polarization indicates the formation of the larger ternary complex.

-

Data Analysis: The data can be fitted to binding curves to determine the dissociation constants (Kd) for binary and ternary complexes. The cooperativity (α) of ternary complex formation can also be calculated.

| Parameter | Description | Example Value |

| Kd (PROTAC-CRBN) | Binary binding affinity of the PROTAC to CRBN. | 150 nM |

| Kd (PROTAC-POI) | Binary binding affinity of the PROTAC to the POI. | 80 nM |

| Kd (Ternary Complex) | Apparent binding affinity in the ternary complex. | 25 nM |

| Cooperativity (α) | A measure of how the binding of one protein influences the binding of the other. α > 1 indicates positive cooperativity. | 3.2 |

Causality Behind Experimental Choices:

-

FP Principle: This method is based on the principle that larger molecules (like a protein-ligand complex) tumble slower in solution, resulting in higher polarization of emitted light compared to smaller, free-floating fluorescent ligands.[8]

-

Competitive Binding: For assessing the binding to CRBN, a competitive format is often used as it may be challenging to directly label the novel PROTAC without affecting its binding properties.

Part 3: Cellular Characterization of the Novel PROTAC

The ultimate test of a PROTAC's utility is its ability to induce the degradation of the target protein within a cellular context.[1] This involves assessing both the extent and concentration-dependence of protein degradation.

Cellular Characterization Workflow

Protocol 4: Cellular Protein Degradation Analysis by Western Blot

Western blotting is a fundamental technique to visualize and semi-quantitatively assess the degradation of a target protein.[3][14]

Materials:

-

Cancer cell line expressing the POI

-

Novel PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors[15][16]

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the novel PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection: Capture the signal using a digital imager.

-

Re-probing: Strip the membrane and re-probe with an antibody against a loading control to confirm equal protein loading.

Data Analysis: The intensity of the bands corresponding to the POI can be quantified using image analysis software and normalized to the loading control. This provides a semi-quantitative measure of protein degradation.

Causality Behind Experimental Choices:

-

Dose-Response: Treating cells with a range of PROTAC concentrations is essential to determine the potency (DC50) and efficacy (Dmax) of the degrader.

-

Loading Control: Using a loading control is critical to ensure that any observed decrease in the POI signal is due to degradation and not variations in the amount of protein loaded onto the gel.[3]

-

Protease/Phosphatase Inhibitors: These are crucial to prevent the degradation of proteins by endogenous proteases and changes in phosphorylation state after cell lysis, ensuring the integrity of the protein samples.[15][16]

Protocol 5: Quantitative Protein Degradation by LC-MS

For a more precise and high-throughput quantification of protein degradation, liquid chromatography-mass spectrometry (LC-MS)-based proteomics is the gold standard.

Materials:

-

Cell lysates from PROTAC-treated and control cells (from Protocol 4)

-

Trypsin for protein digestion

-

C18 columns for peptide desalting

-

High-resolution mass spectrometer coupled with a nano-LC system

-

Label-free quantification software

Procedure:

-

Sample Preparation:

-

Take equal amounts of protein from each cell lysate.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Desalt the resulting peptide mixtures using C18 columns.

-

-

LC-MS/MS Analysis:

-

Inject the peptide samples into the nano-LC system for separation.

-

Analyze the eluting peptides by the mass spectrometer in data-dependent acquisition mode.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a label-free quantification software (e.g., MaxQuant).

-

Identify and quantify the peptides corresponding to the POI across all samples.

-

Normalize the abundance of the POI to the total protein amount or a set of housekeeping proteins.

-

Data Analysis: The abundance of the POI in the PROTAC-treated samples is compared to the vehicle-treated control to calculate the percentage of degradation. These values are then used to determine the DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation).

| Parameter | Description | Example Value |

| DC50 | Half-maximal degradation concentration; a measure of potency. | 15 nM |

| Dmax | Maximum percentage of degradation; a measure of efficacy. | >95% |

Causality Behind Experimental Choices:

-

Bottom-Up Proteomics: This approach, where proteins are digested into peptides before analysis, allows for more accurate and robust quantification compared to analyzing intact proteins.

-

Label-Free Quantification: This method avoids the use of expensive isotopic labels and allows for the comparison of a large number of samples, making it suitable for dose-response experiments.[9]

Conclusion

This compound represents a valuable starting material for the development of novel CRBN ligands, enabling the expansion of the chemical toolbox for targeted protein degradation. By moving beyond the traditional IMiD-based scaffolds, researchers can explore new chemical space to create PROTACs with potentially superior properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis and rigorous characterization of such novel degraders, from initial biochemical validation of the ternary complex formation to the quantitative assessment of protein degradation in a cellular context. This systematic approach is crucial for advancing the development of the next generation of TPD therapeutics.

References

- 1. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Amino-6-chloropyridine-2-carboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. grant.rscf.ru [grant.rscf.ru]

- 4. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 10. bridgeorganics.com [bridgeorganics.com]

- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Amino-6-chloropyridine-2-carboxylic acid | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]

- 14. CAS#:1112213-20-3 | this compound | Chemsrc [chemsrc.com]

- 15. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

Application Notes & Protocols: Synthesis of E3 Ligase Ligands Using Pyridine Derivatives

Introduction: The Convergence of Pyridine Chemistry and Targeted Protein Degradation

The field of chemical biology has been revolutionized by the advent of Targeted Protein Degradation (TPD), a powerful strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[1][2] This approach commonly employs Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[4][5] The success of any PROTAC is fundamentally dependent on the quality and characteristics of its constituent ligands, particularly the E3 ligase ligand.[6][7]

Within the vast chemical space available for ligand design, pyridine and its derivatives have emerged as a cornerstone in modern medicinal chemistry.[8][9] The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a "privileged structure" found in thousands of clinically relevant molecules.[8][10] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it an exceptionally valuable motif in drug design.[11][12] In the context of TPD, the incorporation of pyridine moieties into E3 ligase ligands can significantly enhance critical properties such as binding affinity, cell permeability, and solubility, thereby improving the overall efficacy of the resulting degrader molecule.[4][13]

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of pyridine-based E3 ligase ligands, with a focus on ligands targeting the von Hippel-Lindau (VHL) E3 ligase, one of the most widely utilized ligases in PROTAC development.[14][15][16] It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the strategic advantages of pyridine chemistry in the design and synthesis of novel protein degraders.

The Strategic Advantage of the Pyridine Scaffold in E3 Ligase Ligand Design

The pyridine ring is more than just a structural component; it is a functional powerhouse that imparts several desirable physicochemical properties to a molecule.[9] Its strategic incorporation into E3 ligase ligands is a deliberate choice driven by established medicinal chemistry principles.

-

Enhanced Solubility and Permeability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving interactions with aqueous environments and potentially enhancing solubility. Furthermore, strategic placement of pyridine motifs can modulate a molecule's polar surface area (PSA) and lipophilicity, which are critical factors for achieving good cell permeability—a common challenge for the large, complex structures of PROTACs.[4][17][18]

-

Metabolic Stability: The aromatic nature of the pyridine ring often confers greater resistance to metabolic degradation by cytochrome P450 enzymes compared to more labile aliphatic structures. This can lead to an improved pharmacokinetic profile and a longer half-life in vivo.[17]

-

Structural Rigidity and Vectorial Control: Incorporating the pyridine ring into linker structures or as a core component of the ligand itself can introduce a degree of rigidity.[17] This controlled conformation can be crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[17] The position of the nitrogen atom also provides a defined vector for attaching linkers, allowing for precise control over the orientation of the two ends of the PROTAC molecule.

-

Synthetic Tractability: Pyridine chemistry is well-established, offering a vast toolkit of reliable and high-yielding reactions for its synthesis and functionalization.[19] This allows for the efficient generation of diverse ligand libraries for structure-activity relationship (SAR) studies.

Visualizing the PROTAC Mechanism

To understand the critical role of the E3 ligase ligand, it is essential to visualize the overall mechanism of action for a PROTAC.

References

- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. benchchem.com [benchchem.com]

Application Notes and Protocols for the Incorporation of 3-Amino-6-chloropyridine-2-carboxylic Acid into Peptide Chains

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as potency, stability, and cell permeability. This guide provides a comprehensive protocol for the successful incorporation of 3-Amino-6-chloropyridine-2-carboxylic acid, a sterically hindered and electronically modulated building block, into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). We delve into the unique challenges presented by this moiety, offering expert insights into overcoming them through optimized protecting group strategies, selection of high-efficiency coupling reagents, and refined reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide modification toolkit.

Introduction: The Rationale for Pyridine-Containing Peptidomimetics

Peptides are highly specific and potent signaling molecules, but their therapeutic potential can be limited by poor metabolic stability and conformational flexibility. The introduction of non-natural amino acids, particularly those containing heterocyclic scaffolds like 3-Amino-6-chloropyridine-2-carboxylic acid, addresses these limitations. The rigid pyridine ring can enforce specific backbone torsions, locking the peptide into a bioactive conformation. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, while the chloro-substituent can modulate electronic properties and participate in halogen bonding, potentially leading to novel and enhanced binding interactions with biological targets.[1][2]